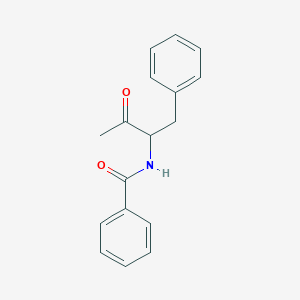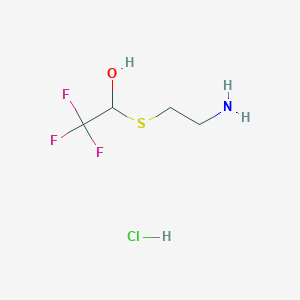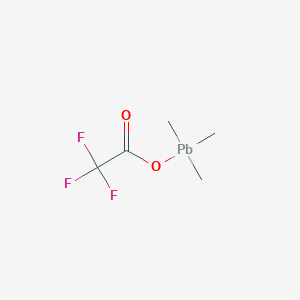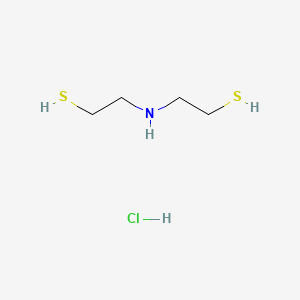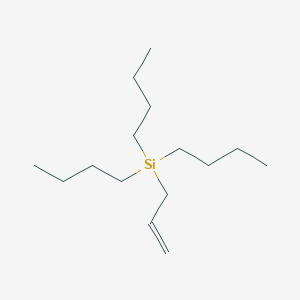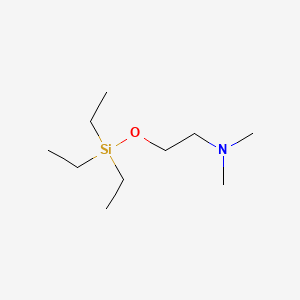
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- is an organic compound with the molecular formula C7H19NOSi. It is also known by other names such as Ethanamine, N,N-dimethyl-2-(trimethylsiloxy)- and (2-Dimethylaminoethoxy)trimethylsilane . This compound is characterized by the presence of an ethylamine group, a dimethylamino group, and a triethylsiloxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- typically involves the reaction of 2-(Dimethylamino)ethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OSi(CH}_3\text{)}_3 + \text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silane group .
Industrial Production Methods
On an industrial scale, the production of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The triethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Applications De Recherche Scientifique
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxy-protected intermediates.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- involves its interaction with various molecular targets and pathways. The triethylsiloxy group provides steric protection, allowing the compound to participate in selective reactions. The dimethylamino group can act as a nucleophile, facilitating various substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler amine with similar nucleophilic properties.
Diethylamine: Another amine with similar reactivity but different steric properties.
Trimethylamine: A tertiary amine with similar nucleophilicity but different steric hindrance.
Uniqueness
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- is unique due to the presence of the triethylsiloxy group, which provides steric protection and enhances its reactivity in selective reactions. This makes it a valuable reagent in organic synthesis and other applications .
Propriétés
Numéro CAS |
20467-02-1 |
|---|---|
Formule moléculaire |
C10H25NOSi |
Poids moléculaire |
203.40 g/mol |
Nom IUPAC |
N,N-dimethyl-2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C10H25NOSi/c1-6-13(7-2,8-3)12-10-9-11(4)5/h6-10H2,1-5H3 |
Clé InChI |
DWRNLXPEHLQAQK-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


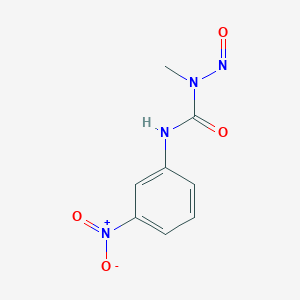
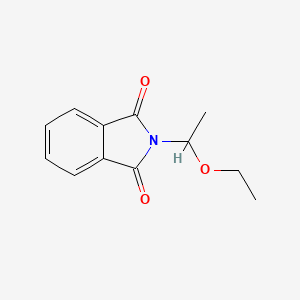
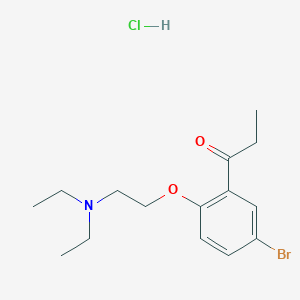
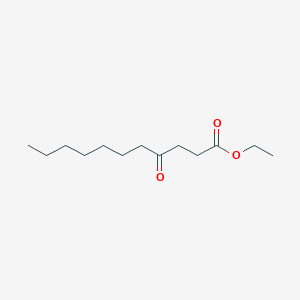
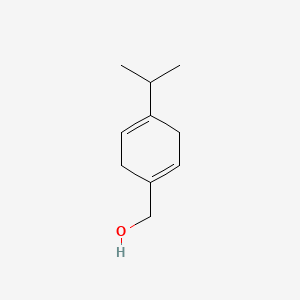
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)
